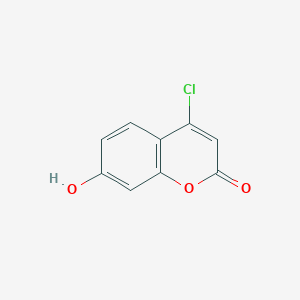

4-chloro-7-hydroxy-2H-chromen-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

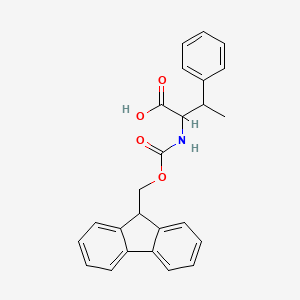

4-Chloro-7-hydroxy-2H-chromen-2-one is a chemical compound with the CAS Number: 848939-31-1 . It has a molecular weight of 196.59 and its IUPAC name is 4-chloro-7-hydroxy-2H-chromen-2-one .

Molecular Structure Analysis

The InChI code for 4-chloro-7-hydroxy-2H-chromen-2-one is 1S/C9H5ClO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, hydroxy, and chromen-2-one groups .Physical And Chemical Properties Analysis

4-Chloro-7-hydroxy-2H-chromen-2-one is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications

- 4-chloro-7-hydroxy-2H-chromen-2-one has been investigated as an inhibitor for PTP1B , an enzyme involved in regulating insulin signaling and glucose homeostasis. Inhibition of PTP1B can enhance insulin sensitivity and potentially benefit diabetes management .

- AChE inhibitors play a crucial role in treating neurodegenerative disorders such as Alzheimer’s disease4-chloro-7-hydroxy-2H-chromen-2-one has demonstrated inhibitory activity against AChE, making it relevant for drug development in this area .

- MAO enzymes are involved in the metabolism of neurotransmitters like serotonin and dopamine. Inhibiting MAO can have antidepressant effects4-chloro-7-hydroxy-2H-chromen-2-one has been studied as an MAO inhibitor .

- The chromenone scaffold, including 4-chloro-7-hydroxy-2H-chromen-2-one , is valuable in the production of fluorescent materials. These compounds find applications in dye and pigment industries, contributing to the development of fluorescent probes and sensors .

- Derivatives of 2H-chromen-2-one , including 4-chloro-7-hydroxy-2H-chromen-2-one , have been evaluated for their antifungal activity against phytopathogenic fungi. These compounds could potentially serve as environmentally friendly antifungal agents .

- Researchers explore the chemical reactivity and biological effects of 4-chloro-7-hydroxy-2H-chromen-2-one to understand its interactions with biological targets. Its unique structure makes it a valuable tool for studying molecular interactions and designing novel therapeutic agents .

Protein Tyrosine Phosphatase 1B (PTP1B) Inhibition

Acetylcholinesterase (AChE) Inhibition

Monoamine Oxidase (MAO) Inhibition

Fluorescent Materials and Dyes

Antifungal Properties

Chemical Biology and Medicinal Chemistry

Safety and Hazards

Mechanism of Action

Mode of Action

It is known that many coumarin derivatives, which 4-chloro-7-hydroxy-2h-chromen-2-one is a part of, have various biological activities, including antimicrobial, anti-inflammatory, and anticancer effects .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of 4-chloro-7-hydroxy-2H-chromen-2-one . These factors can include pH, temperature, and the presence of other molecules, among others.

properties

IUPAC Name |

4-chloro-7-hydroxychromen-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5ClO3/c10-7-4-9(12)13-8-3-5(11)1-2-6(7)8/h1-4,11H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MOFQRCFWIYGXAM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1O)OC(=O)C=C2Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5ClO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

196.58 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-chloro-7-hydroxy-2H-chromen-2-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-cyclopentyl-2-(2-(isopropylamino)-2-oxoethyl)-4-methyl-1,5-dioxo-1,2,4,5-tetrahydro-[1,2,4]triazolo[4,3-a]quinazoline-8-carboxamide](/img/structure/B2689113.png)

![N-{[4-(5-formylfuran-2-yl)phenyl]sulfonyl}acetamide](/img/structure/B2689116.png)

![Methyl 4-((2-(dimethylamino)ethyl)(4,5-dimethylbenzo[d]thiazol-2-yl)carbamoyl)benzoate hydrochloride](/img/structure/B2689119.png)

![4-[2-[[1-(3-Methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]amino]ethyl]benzenesulfonamide](/img/structure/B2689124.png)

![3-{[(4-Fluorophenyl)carbamoyl]methoxy}benzoic acid](/img/structure/B2689130.png)

![N-(2-(4-(isopropylamino)-6-(methylthio)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2689136.png)